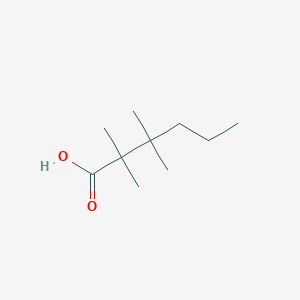
Hexanoic acid,2,2,3,5-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 2,2,3,5-tetramethyl- is a carboxylic acid with the molecular formula C10H20O2 It is a derivative of hexanoic acid, where four of the hydrogen atoms are replaced by methyl groups at the 2, 2, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoic acid, 2,2,3,5-tetramethyl- can be synthesized through several methods. One common approach involves the alkylation of hexanoic acid with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the methylation process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of hexanoic acid, 2,2,3,5-tetramethyl- may involve large-scale methylation processes using advanced chemical reactors. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher efficiency and scalability. Additionally, purification techniques such as distillation and crystallization are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 2,2,3,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Hexanoic acid, 2,2,3,5-tetramethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexanoic acid, 2,2,3,5-tetramethyl- involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the methyl groups can affect the compound’s hydrophobicity and its ability to interact with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, 2,2,5,5-tetramethyl-: Another derivative of hexanoic acid with methyl groups at different positions.
Hexanoic acid, 2-ethyl-: A derivative with an ethyl group instead of multiple methyl groups.
Hexanoic acid, 3,3-dimethyl-: A derivative with two methyl groups at the 3 position.
Uniqueness
Hexanoic acid, 2,2,3,5-tetramethyl- is unique due to its specific arrangement of methyl groups, which can influence its chemical reactivity and physical properties
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2,2,3,3-tetramethylhexanoic acid |
InChI |
InChI=1S/C10H20O2/c1-6-7-9(2,3)10(4,5)8(11)12/h6-7H2,1-5H3,(H,11,12) |
InChI Key |
RMJOCQMUYSXLPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


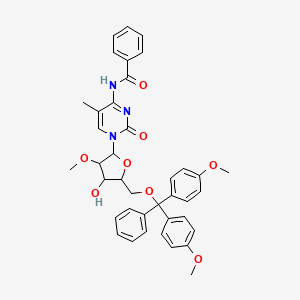
![2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B12288314.png)
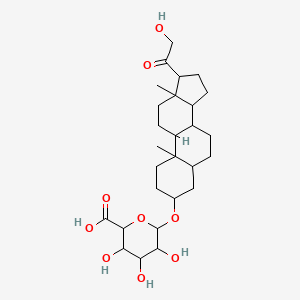
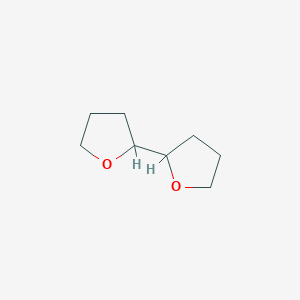
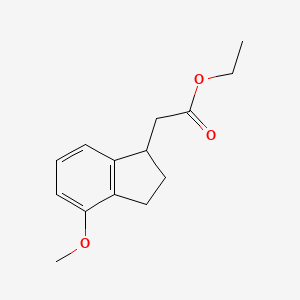
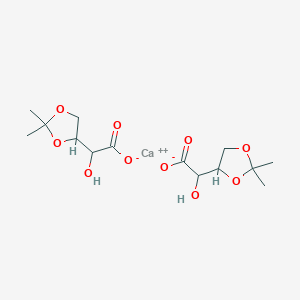
![5-[3-Buten-1-yl[(phenylmethoxy)carbonyl]amino]-1,2,5-trideoxy-D-erythro-pent-1-enitol](/img/structure/B12288346.png)
![Ethyl 2-[[2-[2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetate](/img/structure/B12288351.png)

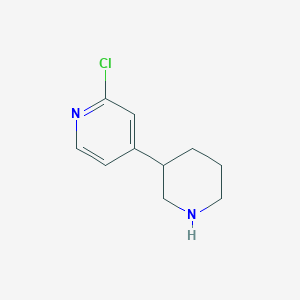

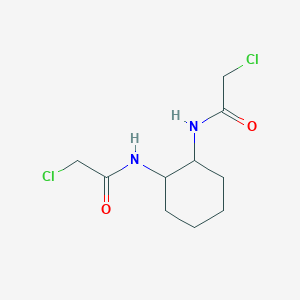
![6-[5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288370.png)
![7,10,13,17-Tetramethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12288390.png)
